![molecular formula C14H12N4O B7631137 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile, also known as HMPC, is a chemical compound with potential applications in scientific research. HMPC is a member of the imidazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells. 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile in lab experiments is its relatively low toxicity compared to other compounds used in cancer research. However, the synthesis of 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile is complex and requires specialized equipment and expertise. In addition, the low yield of the synthesis method could limit the availability of 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile for research purposes.
Orientations Futures
There are several potential future directions for research on 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile. One area of interest is the development of more efficient synthesis methods to increase the yield of 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile. Another area of interest is the study of the structure-activity relationship of 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile to identify more potent analogs. Additionally, the potential applications of 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile in the treatment of other diseases, such as neurodegenerative diseases, could be explored.
Méthodes De Synthèse
The synthesis of 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile involves the reaction of 4-formylbenzyl chloride with 2-methylimidazole-4,5-dicarbonitrile in the presence of a base. The resulting product is then treated with sodium borohydride to obtain 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile can inhibit the growth of cancer cells in vitro and in vivo. 1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases.
Propriétés
IUPAC Name |
1-[[4-(hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10-17-13(6-15)14(7-16)18(10)8-11-2-4-12(9-19)5-3-11/h2-5,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAPUSJSVLDPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=C(C=C2)CO)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)
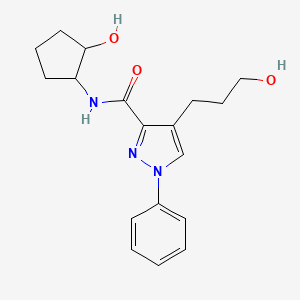
![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)
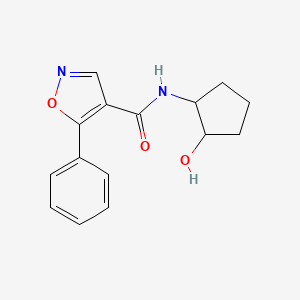
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)
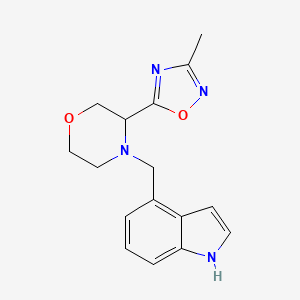
![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)
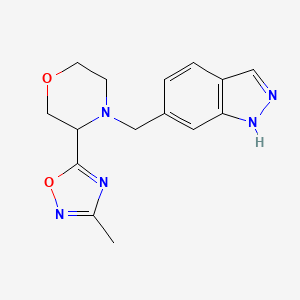
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
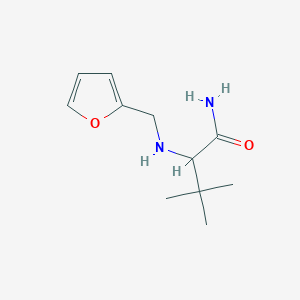
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)